3,11-Dimethylchrysene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

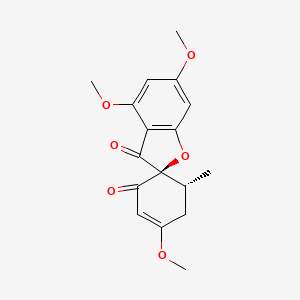

3,11-Dimethylchrysene is a derivative of Chrysene . It is part of a group of polycyclic aromatic compounds suspected to have tumor-initiating effects on humans . The molecular formula of 3,11-Dimethylchrysene is C20H16 and it has a molecular weight of 256.34 .

Molecular Structure Analysis

The structure of 3,11-dimethylchrysene is characterized by two bay regions, one with a methyl group, and the other with a methyl and a methylene group. This structure contributes to the high reactivity of this compound.Physical And Chemical Properties Analysis

3,11-Dimethylchrysene has a molecular weight of 256.34 . Its melting point is 104-106°C and its boiling point is 462.3±15.0 °C . It has a density of 1.142±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .Relevant Papers One relevant paper titled “Identification of metabolites of 5,11-dimethylchrysene and 5,12-dimethylchrysene and the influence of a peri-methyl group on their formation” was found . The paper investigates the in vitro metabolism by mouse and rat liver of the strong tumor initiator, 5,11-dimethyichrysene (5,11-diMeC) and its inactive analogue, 5,12-dimethylchrysene (5,12-diMeC) .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 3,11-Dimethylchrysene involves the alkylation of naphthalene followed by cyclization to form chrysene, which is then further alkylated to obtain 3,11-Dimethylchrysene.", "Starting Materials": [ "Naphthalene", "Methyl iodide", "Sodium hydride", "Bromine", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Potassium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Alkylation of Naphthalene", "Naphthalene is reacted with methyl iodide in the presence of sodium hydride to form 1-methyl naphthalene.", "Step 2: Cyclization of 1-methyl naphthalene to form Chrysene", "1-methyl naphthalene is reacted with bromine in acetic acid to form 1-bromo-2-methyl naphthalene.", "1-bromo-2-methyl naphthalene is then treated with sulfuric acid and heated to form chrysene.", "Step 3: Alkylation of Chrysene to form 3,11-Dimethylchrysene", "Chrysene is reacted with methyl iodide in the presence of potassium hydroxide to form 3-methyl chrysene.", "3-methyl chrysene is then reacted with methyl iodide in the presence of sodium hydride to form 3,11-Dimethylchrysene.", "The final product is then purified by recrystallization from a mixture of methanol and ethanol." ] } | |

CAS番号 |

139493-40-6 |

製品名 |

3,11-Dimethylchrysene |

分子式 |

C20H16 |

分子量 |

256.348 |

IUPAC名 |

3,11-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3 |

InChIキー |

OARLDAXNFWKBIM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C3C=CC4=CC=CC=C4C3=C(C=C2C=C1)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)